2-Oxopropyl benzoate 2-Oxopropyl benzoate
Brand Name: Vulcanchem
CAS No.: 6656-60-6
VCID: VC3831037
InChI: InChI=1S/C10H10O3/c1-8(11)7-13-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
SMILES: CC(=O)COC(=O)C1=CC=CC=C1
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol

2-Oxopropyl benzoate

CAS No.: 6656-60-6

Cat. No.: VC3831037

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

2-Oxopropyl benzoate - 6656-60-6

Specification

CAS No. 6656-60-6
Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
IUPAC Name 2-oxopropyl benzoate
Standard InChI InChI=1S/C10H10O3/c1-8(11)7-13-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Standard InChI Key JJANSRGIKCRCFG-UHFFFAOYSA-N
SMILES CC(=O)COC(=O)C1=CC=CC=C1
Canonical SMILES CC(=O)COC(=O)C1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

2-Oxopropyl benzoate, systematically named 1-(benzoyloxy)-2-propanone, features a benzoyloxy group (-OCOC₆H₅) attached to the second carbon of a propanone backbone. The IUPAC name emphasizes the ketone functional group at the second carbon and the ester linkage at the first position . Synonyms include hydroxyacetone benzoate and 2-oxopropylbenzoate, reflecting alternative naming conventions .

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₃
Average Mass178.187 g/mol
Monoisotopic Mass178.062994 g/mol
CAS Registry Number6656-60-6
SMILES NotationO=C(C1=CC=CC=C1)OC(C)CO

Functional Groups and Reactivity

The compound’s reactivity stems from two key functional groups:

  • Ester Group: The benzoyloxy moiety undergoes hydrolysis under acidic or basic conditions, yielding benzoic acid and hydroxyacetone .

  • Ketone Group: The 2-oxopropyl segment participates in nucleophilic additions, enabling the synthesis of selenium-containing derivatives .

Synthesis and Chemical Transformations

Synthetic Routes

2-Oxopropyl benzoate is typically synthesized via esterification reactions. One documented method involves the condensation of hydroxyacetone with benzoyl chloride in the presence of a base catalyst . Recent advancements highlight its use as a precursor in multicomponent reactions to generate β-carbonyl selenides. For example, reacting 2-oxopropyl benzoate with (N-isocyanimino)triphenylphosphorane, primary amines, and propiolic acids yields selenide derivatives with enhanced bioactivity .

Key Reaction Parameters:

  • Solvent: Dichloromethane or tetrahydrofuran for optimal solubility .

  • Temperature: Room temperature to 60°C, depending on reagent stability .

  • Purification: Flash chromatography using ethyl acetate/methanol gradients (95:5 to 85:15) ensures high purity .

Hydrolysis and Derivative Formation

The ester group’s lability facilitates hydrolysis to 2-oxopropyl alcohol and benzoic acid. Under alkaline conditions (2 M NaOH, 80°C), hydrolysis proceeds quantitatively within 4 hours . Enzymatic hydrolysis using lipases (e.g., Candida antarctica) offers a milder alternative, preserving the ketone moiety for subsequent functionalization .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Aromatic protons from the benzoate group resonate at δ 7.8–8.1 ppm, while the oxopropyl methylene protons appear as a triplet near δ 4.2–4.5 ppm . The ketone-adjacent methyl group shows a singlet at δ 2.2 ppm .

  • ¹³C NMR: The carbonyl carbons of the ester and ketone groups resonate at δ 170–175 ppm and δ 205–210 ppm, respectively .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 178.0630 (calculated for C₁₀H₁₀O₃) . Fragmentation patterns reveal cleavage of the ester bond, generating benzoyl (m/z 105) and oxopropyl (m/z 73) ions .

Derivatives of 2-oxopropyl benzoate, particularly β-carbonyl selenides, exhibit significant radical scavenging activity. In a 2024 study, O-((1R,2S,5R)-(-)-2-isopropyl-5-methylcyclohexyl)-2-((2-oxopropyl)selanyl)benzoate demonstrated 80% inhibition of DPPH radicals at 50 μM, outperforming reference antioxidants like ascorbic acid . The selenide group’s redox activity and the ester’s electron-withdrawing effects synergize to enhance stability in biological systems .

Anticancer Activity

Structural modifications to the benzoate moiety influence cytotoxicity:

  • MCF-7 Breast Cancer Cells: O-(Methyl)-2-((2-oxopropyl)selanyl)benzoate showed an IC₅₀ of 12.5 μM, attributed to apoptosis induction via caspase-3 activation .

  • HL-60 Leukemia Cells: The O-(2-pentyl) derivative exhibited an IC₅₀ of 8.7 μM, with mechanistic studies implicating mitochondrial membrane disruption .

Table 2: Cytotoxicity of Selected Derivatives

Derivative SubstituentCancer Cell LineIC₅₀ (μM)Mechanism
O-MethylMCF-712.5Caspase-3 activation
O-2-PentylHL-608.7Mitochondrial disruption
O-CyclohexylHeLa18.2ROS generation

Structure-Activity Relationships

  • Electron-Withdrawing Groups: Nitro or cyano substituents on the benzene ring enhance antioxidant efficacy by stabilizing radical intermediates .

  • Alkyl Chain Length: Longer alkyl chains (e.g., pentyl) improve lipid solubility, enhancing membrane permeation in cancer cells .

Applications and Future Directions

Medicinal Chemistry

2-Oxopropyl benzoate derivatives are promising candidates for:

  • Antioxidant Therapeutics: Mitigating oxidative stress in neurodegenerative diseases .

  • Chemotherapeutic Agents: Targeted delivery via ester prodrugs activated by tumor-specific enzymes .

Industrial Synthesis

Scalable production methods, such as continuous-flow reactors, could optimize yield and reduce costs. Future research should explore:

  • Green Chemistry Approaches: Solvent-free esterification using microwave irradiation .

  • Catalyst Design: Immobilized lipases for enantioselective synthesis of chiral derivatives .

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